- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substratesMicroporous and Mesoporous Materials, 2021, 323,,
Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

4-Nitrophenyl phenyl sulfide structure
Nom du produit:4-Nitrophenyl phenyl sulfide
Numéro CAS:952-97-6
Le MF:C12H9NO2S
Mégawatts:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720
4-Nitrophenyl phenyl sulfide Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrodiphenyl Sulfide
- 1-nitro-4-phenylsulfanylbenzene
- 4-Nitrophenyl Phenyl
- 4-Nitrophenol phenyl sulphide
- 1-Nitro-4-(phenylthio)benzene (ACI)
- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
- (4-Nitrophenyl)(phenyl)sulfane
- (4-Nitrophenyl)phenylsulphide
- 1-Nitro-4-phenylsulfanyl-benzene
- 4-(Phenylthio)nitrobenzene
- 4-Nitro-1-(phenylthio)benzene
- NSC 87341
- p-Nitrodiphenyl sulfide
- p-Nitrophenyl phenyl sulfide
- Phenyl 4-nitrophenyl sulfide
- Phenyl p-nitrophenyl sulfide
- AS-38165
- 1-Nitro-4-(phenylsulfanyl)benzene
- MFCD00024700
- 4-06-00-01694 (Beilstein Handbook Reference)
- NS00040443
- EINECS 213-462-5
- CCRIS 3887
- Benzene, 1-nitro-4-(phenylthio)-
- 952-97-6
- A6UNS7FMA7
- SCHEMBL268150
- 4-Nitrophenyl phenyl sulphide
- SULFIDE, p-NITROPHENYL PHENYL
- NSC87341
- NCIOpen2_005248
- Phenyl-p-nitrophenyl sulfide
- AKOS005216932
- Phenyl p-nitrophenylsulfide
- Benzene,1-nitro-4-(phenylthio)-
- DTXSID50241784
- 4-(Nitrophenyl) phenyl sulfide
- 4-NO2TE
- DB-057573
- CS-0204892
- 1-Nitro-4-(phenylthio)benzene
- NSC-87341
- DTXCID80164275
- UNII-A6UNS7FMA7
- 4-Nitrodiphenyl thioether
- BRN 1912782
- 4-Nitrophenyl phenyl sulfide, 97%
- STK697629
-
- MDL: MFCD00024700
- Piscine à noyau: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
- La clé Inchi: RJCBYBQJVXVVKB-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O
Propriétés calculées
- Qualité précise: 231.03500
- Masse isotopique unique: 231.035
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 228
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 71.1A^2
- Charge de surface: 0
- Le xlogp3: Rien du tout
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.2840 (rough estimate)
- Point de fusion: 52-55 ºC
- Point d'ébullition: 396.8°Cat760mmHg
- Point d'éclair: 193.8°C
- Indice de réfraction: 1.5500 (estimate)
- Le PSA: 71.12000
- Le LogP: 4.26920
- Solubilité: Pas encore déterminé
4-Nitrophenyl phenyl sulfide Informations de sécurité
- Mot signal:warning
- Description des dangers: Irritant
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Wgk Allemagne:3
- Code de catégorie de danger: R36/37/38
- Instructions de sécurité: S26-S36
- RTECS:WQ5620000
-
Identification des marchandises dangereuses:
- Conditions de stockage:Store at recommended temperature
- Terminologie du risque:R36/37/38
4-Nitrophenyl phenyl sulfide Données douanières
- Code HS:2930909090
- Données douanières:
Code douanier chinois:
2930909090Résumé:
2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
4-Nitrophenyl phenyl sulfide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N931715-1g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 1g |
¥68.00 | 2022-09-01 | |
Oakwood | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 1g |
$10.00 | 2024-07-19 | ||
TRC | N504470-2500mg |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2500mg |
$155.00 | 2023-05-17 | ||
Ambeed | A726707-100g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 100g |
$352.0 | 2025-03-05 | |
Alichem | A019134628-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 100g |
$582.12 | 2023-08-31 | |
TRC | N504470-2.5g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2.5g |
$ 125.00 | 2022-06-03 | ||
Ambeed | A726707-1g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 1g |
$14.0 | 2025-03-05 | |
Fluorochem | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 1g |
£19.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 5g |
¥610.00 | 2023-02-14 | |
abcr | AB118258-25 g |
4-Nitrophenyl phenyl sulfide, 98%; . |
952-97-6 | 98% | 25 g |
€216.00 | 2023-07-20 |
4-Nitrophenyl phenyl sulfide Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Référence
- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C
Référence
- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous MediumJournal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C
Référence
- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8New Journal of Chemistry, 2016, 40(9), 7522-7528,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C
Référence
- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chloridesTetrahedron, 2014, 70(41), 7484-7489,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°CChemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Référence
- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Référence
- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C
Référence
- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursorsOrganic & Biomolecular Chemistry, 2019, 17(47), 10103-10108,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C
Référence
- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactionsCatalysis Communications, 2019, 121, 19-26,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Hexamethylphosphoramide
Référence
- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfidesZhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C
Référence
- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-couplingChemCatChem, 2015, 7(20), 3307-3315,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
Référence
- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5Chemical Communications (Cambridge, 2015, 51(27), 5890-5893,
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium fluoride , S8 Catalysts: Copper Solvents: Dimethylformamide ; 11 h, 80 °C
Référence
- Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formationCatalysis Communications, 2016, 86, 108-112,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Référence
- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligandsDalton Transactions, 2017, 46(43), 15023-15031,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C
Référence
- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free ConditionsJournal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974,
Synthetic Routes 18
Conditions de réaction
1.1 Catalysts: Reline ; 1.5 h, 80 °C
Référence
- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers.ChemistrySelect, 2017, 2(25), 7645-7650,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C
Référence
- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) ReactionsChemCatChem, 2015, 7(21), 3495-3502,
Synthetic Routes 20
4-Nitrophenyl phenyl sulfide Raw materials
- Stannane,triethyl(phenylthio)-
- Phenylboronic acid
- 1-Fluoro-4-nitrobenzene
- Phenyl disulfide
- Phenylthiotrimethylsilane
- Chlorotriphenylstannane
4-Nitrophenyl phenyl sulfide Preparation Products
4-Nitrophenyl phenyl sulfide Littérature connexe
-
1. 865. Solvation of ions. Part III. The SN2 reactivity of some group VI anions, pyridine, and alkyl halides in dipolar aprotic solventsA. J. Parker J. Chem. Soc. 1961 4398
-
2. Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamideJulie Robert,Meriem Anouti,Gérard Bosser,Jean-Luc Parrain,Jacky Paris J. Chem. Soc. Perkin Trans. 2 1995 1639
-
3. Photoelectrochemical reduction of meta-halonitrobenzenes and related speciesRichard G. Compton,Robert A. W. Dryfe,John C. Eklund,Stephen D. Page,Judy Hirst,Lembit Nei,George W. J. Fleet,Kenneth Y. Hsia,Donald Bethell,Louise J. Martingale J. Chem. Soc. Perkin Trans. 2 1995 1673
-
C. W. L. Bevan,J. Hirst J. Chem. Soc. 1956 254
-
Soumya Dutta,Amit Saha Org. Biomol. Chem. 2019 17 9360
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide

Pureté:99%
Quantité:100g
Prix ($):288.0